![molecular formula C22H22N2O4S B2885812 4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111016-05-7](/img/structure/B2885812.png)
4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. This compound also contains a methoxyphenyl sulfonyl group and a piperidinyl carbonyl group attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with the methoxyphenyl sulfonyl group and piperidinyl carbonyl group attached at the 4 and 3 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor .Applications De Recherche Scientifique
Crystal Structures and Synthesis
- Crystal Structure Analysis : Studies have explored the crystal structures of quinoline derivatives, revealing their active involvement in combating multidrug-resistant tuberculosis. The structural analysis helps understand the compounds' conformations and supramolecular arrangements, crucial for their biological activities (Souza et al., 2013).
- Synthetic Pathways : Research has also focused on the synthesis of quinoline derivatives, including those with sulfonamide groups, showcasing their potential in creating compounds with specific biological activities. The synthesis processes often involve stepwise reactions that introduce various functional groups, enhancing the compounds' reactivity and interaction with biological targets (Alavi et al., 2017).
Biological Activities and Applications
- Anticancer Properties : Some quinoline derivatives are designed using a hybrid pharmacophore approach to enhance anticancer activities. These compounds have been evaluated against different cancer cell lines, identifying specific derivatives as potentially effective anticancer agents. This research underscores the importance of quinoline derivatives in developing new cancer therapies (Solomon et al., 2019).
- Antibacterial Activities : Novel quinoline sulfonamides have been synthesized and shown to possess significant antibacterial activities. This indicates the potential use of such compounds in treating bacterial infections, contributing to the development of new antibiotics (Alavi et al., 2017).
Structural and Functional Insights
- Molecular Design for Therapeutic Applications : The molecular design and chemical synthesis of novel enediynes related to dynemicin A, incorporating quinoline moieties, demonstrate the compounds' activity against various cancer cell lines. This research highlights the role of structural design in enhancing the therapeutic potential of quinoline derivatives (Wu et al., 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-16-8-7-9-17(14-16)29(26,27)21-18-10-3-4-11-20(18)23-15-19(21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWZPDPQIQELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide](/img/structure/B2885729.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2885730.png)
![2-[1-(4-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2885731.png)
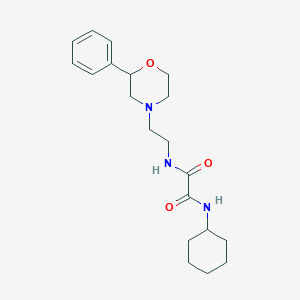
![5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2885735.png)
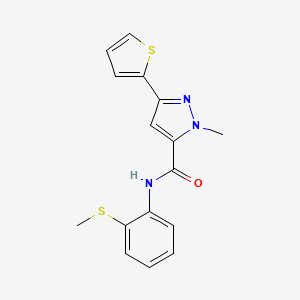
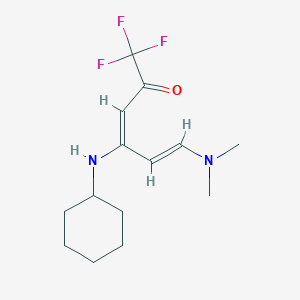
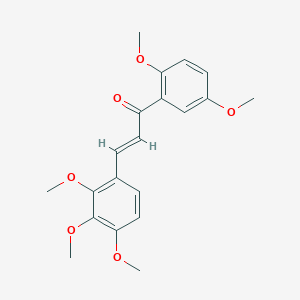

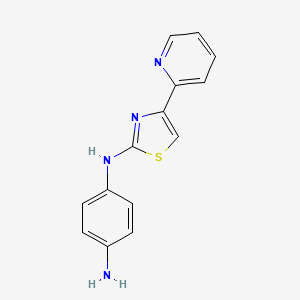
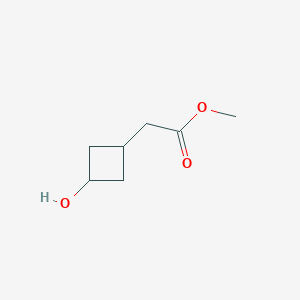

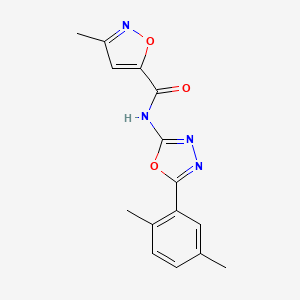
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)